
Acetic acid;(4-methylsulfinylphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;(4-methylsulfinylphenyl)methanol is a compound that combines the properties of acetic acid and (4-methylsulfinylphenyl)methanol Acetic acid is a simple carboxylic acid with a pungent odor and is widely used in the chemical industry (4-methylsulfinylphenyl)methanol is an organic compound with a phenyl group substituted with a methylsulfinyl group and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(4-methylsulfinylphenyl)methanol can be achieved through several methods. One common approach involves the reaction of (4-methylsulfinylphenyl)methanol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of acetic acid involves the carbonylation of methanol. This process uses methanol and carbon monoxide in the presence of a rhodium-based catalyst at high temperatures and pressures to produce acetic acid with high selectivity . The production of (4-methylsulfinylphenyl)methanol can be achieved through the oxidation of (4-methylsulfanylphenyl)methanol using oxidizing agents such as hydrogen peroxide or sodium periodate .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;(4-methylsulfinylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone group using strong oxidizing agents.
Reduction: The compound can be reduced to (4-methylsulfanylphenyl)methanol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: (4-methylsulfonylphenyl)methanol.
Reduction: (4-methylsulfanylphenyl)methanol.
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
Applications De Recherche Scientifique
Acetic acid;(4-methylsulfinylphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Industry: Used in the production of pharmaceuticals, agrochemicals, and dyes.
Mécanisme D'action
The mechanism of action of acetic acid;(4-methylsulfinylphenyl)methanol involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetic acid: Similar structure but lacks the methylsulfinyl and hydroxymethyl groups.
(4-methylsulfonyl)phenylacetic acid: Contains a sulfonyl group instead of a sulfinyl group.
(4-methylsulfanyl)phenylmethanol: Contains a sulfanyl group instead of a sulfinyl group.
Uniqueness
Acetic acid;(4-methylsulfinylphenyl)methanol is unique due to the presence of both acetic acid and (4-methylsulfinylphenyl)methanol moieties.
Propriétés
Numéro CAS |
112460-39-6 |
|---|---|
Formule moléculaire |
C10H14O4S |
Poids moléculaire |
230.28 g/mol |
Nom IUPAC |
acetic acid;(4-methylsulfinylphenyl)methanol |
InChI |
InChI=1S/C8H10O2S.C2H4O2/c1-11(10)8-4-2-7(6-9)3-5-8;1-2(3)4/h2-5,9H,6H2,1H3;1H3,(H,3,4) |
Clé InChI |
WAWMSAVFCYMNOI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CS(=O)C1=CC=C(C=C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Dodecyl-2-{[(6-{[4-(2-formylhydrazinyl)phenyl]carbamoyl}-1H-benzimidazol-2-yl)sulfanyl]methyl}phenyl carbonate](/img/structure/B14301024.png)

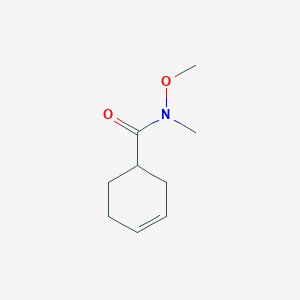
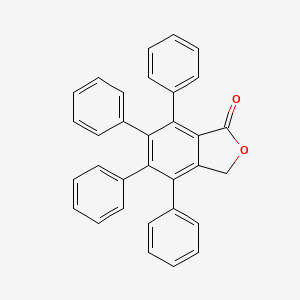
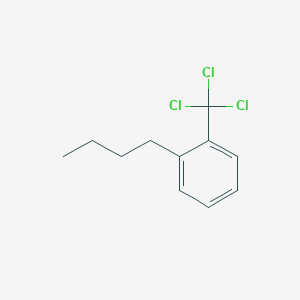
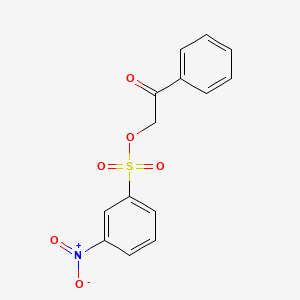
![2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}quinoline](/img/structure/B14301067.png)

![Methyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate](/img/structure/B14301081.png)

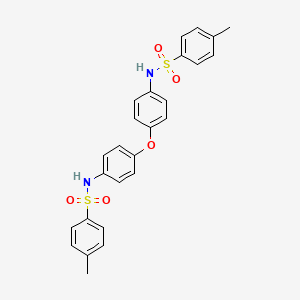
![1,4-Bis(4-methoxyphenyl)-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B14301099.png)
![2-[(E)-(1-Phenylethylidene)amino]benzoic acid](/img/structure/B14301106.png)
